Scopolin (CAS 531-44-2) is a naturally occurring coumarin glucoside, specifically the 7-O-β-D-glucopyranoside of scopoletin. In industrial and academic procurement, it is primarily valued as a highly water-soluble, pH-stable fluorescent biomarker, a plant stress metabolite, and a neuropharmacological prodrug [1]. Unlike its aglycone counterpart, scopolin's glycosylation fundamentally alters its physicochemical properties, transforming a lipophilic, pH-sensitive, and fungitoxic molecule into a hydrophilic, analytically stable, and biocompatible compound [2]. These traits make it a critical reagent for advanced in vivo imaging, formulation development, and co-culture studies where generic coumarins fail.
Requires glycosylated form for in vivo conversion and excretion pathway research.
Differentiated brain acetylcholine modulation compared to aglycone scopoletin.
Compound-specific LOD and fluorescence signature demand authentic reference material.
Procurement substitution of Scopolin with its aglycone, Scopoletin, or other generic coumarins routinely leads to assay failure and formulation bottlenecks. Scopoletin is a photoacid with a ground-state pKa of 7.4, meaning its fluorescence emission fluctuates wildly in response to minor physiological pH shifts, ruining quantitative imaging in live cells [1]. Furthermore, scopoletin's poor aqueous solubility (requiring high concentrations of DMSO or DMF) and potent baseline fungitoxicity (IC50 ~100 µg/mL) introduce severe solvent-induced artifacts and unintended pathogen mortality in biological models [2]. Buyers must procure the exact glycosylated form (Scopolin) to ensure pH-independent fluorescence, aqueous compatibility, and non-toxic baselines in complex biological assays.
Fluorescence-based assays require stable emission signals that do not drift with physiological pH changes. Scopolin's 7-O-glycosylation prevents deprotonation, resulting in fluorescence excitation and emission spectra that are completely independent of buffer pH [1]. In contrast, the comparator Scopoletin is a photoacid with a ground-state pKa of 7.4, causing its fluorescence to be highly pH-dependent and subject to massive signal variation during live-cell imaging [1].
| Evidence Dimension | Fluorescence emission stability across pH gradients |
| Target Compound Data | 100% stable emission (peaking at 420 nm) independent of pH |
| Comparator Or Baseline | Scopoletin (highly pH-dependent emission due to pKa 7.4) |
| Quantified Difference | Absolute signal stability for Scopolin vs. high pH-induced variance for Scopoletin |
| Conditions | In vitro buffer solutions and in vivo confocal microscopy |
Buyers developing robust fluorescent biomarkers must procure Scopolin to avoid confounding signal artifacts caused by local cellular pH changes.
Aqueous solubility is a primary bottleneck in coumarin-based assay formulation. Scopolin demonstrates high hydrophilicity with a predicted LogP ranging from -0.56 to -0.95, allowing for direct integration into aqueous buffers [1]. Conversely, Scopoletin is highly lipophilic (LogP 1.28) and requires high concentrations of organic co-solvents like DMSO or DMF to achieve even minimal solubility (0.2 mg/mL in 1:4 DMF:PBS), which often induces solvent toxicity in cellular assays [1].
| Evidence Dimension | Partition coefficient (LogP) and aqueous compatibility |
| Target Compound Data | LogP of -0.56 to -0.95 (highly hydrophilic) |
| Comparator Or Baseline | Scopoletin (LogP 1.28, lipophilic) |
| Quantified Difference | >2 log unit shift towards hydrophilicity for Scopolin |
| Conditions | Standard physicochemical property predictions (ALOGPS/ChemAxon) |
Procuring the glycoside eliminates the need for high-concentration organic co-solvents in aqueous biological assays, preventing solvent-induced cytotoxicity.
In neurodegenerative disease modeling, the ability of a compound to elevate extracellular acetylcholine (ACh) in vivo is a critical performance metric. Following intracerebroventricular (icv) application of 2 µmol in rat brain models, Scopolin increased extracellular ACh concentrations to approximately 300% of basal release [1]. The aglycone Scopoletin only achieved an increase to 170% under identical conditions, highlighting Scopolin's superior efficacy, likely due to its role as a sustained-release prodrug [1].
| Evidence Dimension | Extracellular acetylcholine (ACh) concentration increase |
| Target Compound Data | Increased ACh to ~300% of basal release |
| Comparator Or Baseline | Scopoletin (Increased ACh to ~170% of basal release) |
| Quantified Difference | 1.76-fold greater in vivo ACh accumulation for Scopolin |
| Conditions | Intracerebroventricular (icv) application of 2 µmol in rat brain models |
For neurodegenerative disease modeling, Scopolin offers superior in vivo efficacy compared to its aglycone, making it the preferred procurement choice for animal studies.
When studying plant-microbe interactions, the biomarker used must not inadvertently kill the pathogen being studied. Scopolin is virtually non-toxic to fungi, exhibiting a mycelial growth inhibition IC50 of ~2000 µg/mL against Fusarium oxysporum [1]. In stark contrast, Scopoletin is highly fungitoxic, with an IC50 of ~100 µg/mL against the same pathogen, which confounds experimental results by artificially suppressing fungal growth[1].
| Evidence Dimension | Mycelial growth inhibition (IC50) against Fusarium oxysporum |
| Target Compound Data | IC50 ≈ 2000 µg/mL (non-inhibitory at standard concentrations) |
| Comparator Or Baseline | Scopoletin (IC50 ≈ 100 µg/mL) |
| Quantified Difference | 20-fold lower fungitoxicity for Scopolin |
| Conditions | In vitro mycelial growth assay |
Plant pathologists must procure Scopolin when studying coumarin accumulation in plant-fungus co-cultures to avoid artificially killing the fungal pathogen.
Scopolin is the exact compound required for tracking plant-pathogen interactions or cellular localization where pH-induced signal artifacts must be avoided. Its pH-independent fluorescence ensures quantitative accuracy that Scopoletin cannot provide [1].
Due to its highly hydrophilic nature (LogP ~ -0.95), Scopolin is the right choice for sensitive cell culture or biochemical screening workflows where the addition of DMSO or DMF co-solvents would cause unacceptable cytotoxicity[2].
Scopolin is specifically procured for in vivo neurodegenerative disease models requiring sustained acetylcholine elevation, as it outperforms its aglycone by generating a 300% increase in basal ACh release[3].
Because it lacks the potent baseline fungitoxicity of Scopoletin, Scopolin is the optimal biomarker for studying coumarin accumulation in plant-fungus co-cultures without artificially inhibiting the growth of the target fungal pathogen [4].